[2,2'-Bipyridine]-5-carbonitrile

Catalog No.
S1537964
CAS No.
1802-28-4
M.F
C11H7N3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bipyridine]-5-carbonitrile

CAS Number

1802-28-4

Product Name

[2,2'-Bipyridine]-5-carbonitrile

IUPAC Name

6-pyridin-2-ylpyridine-3-carbonitrile

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H

InChI Key

PXIRMJXGWBMBHR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N

Synonyms

2,2'-BIPYRIDINE-5-CARBONITRILE

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N

Ligand for Transition Metals

[2,2’-Bipyridine]-5-carbonitrile, also known as 5-(cyanopyridin-2-yl)pyridin-2-amine, is a heterocyclic organic compound used as a ligand in coordination chemistry. Due to the presence of the pyridine rings and the nitrile group, it can form stable complexes with various transition metals. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity []. Research on this compound often explores its potential applications in areas like photocatalysis and molecular recognition [].

Modulating Properties of Bipyridine

The nitrile group attached to the bipyridine core modifies the electronic properties of the molecule. Compared to unsubstituted bipyridine, the presence of the electron-withdrawing nitrile group reduces the electron density on the pyridine rings. This can influence the binding affinity and reactivity of the ligand towards metal centers []. Scientific studies investigate how this modification affects the overall properties of the formed complexes [].

Potential Applications

Research suggests that [2,2’-bipyridine]-5-carbonitrile may have potential applications in various fields:

  • Catalysis: The ability of the ligand to form complexes with transition metals makes it a candidate for developing new catalysts. Studies explore its potential for applications in organic synthesis and environmental remediation processes [, ].
  • Luminescent Materials: Some complexes formed with this ligand exhibit luminescence properties. Scientific investigations are underway to explore their potential use in light-emitting devices and sensors [].
  • Molecular Recognition: The specific binding interactions between the ligand and metal centers can be utilized for designing selective molecular recognition systems. Research in this area is ongoing to develop sensors and separation technologies [].

[2,2'-Bipyridine]-5-carbonitrile is a chemical compound with the molecular formula C_{11}H_{8}N_{2} and a molecular weight of approximately 180.20 g/mol. It features a bipyridine structure with a cyano group attached at the 5-position of one of the pyridine rings. The compound is characterized by its planar structure, which facilitates interactions with various metal ions, making it an important ligand in coordination chemistry. The InChI code for this compound is 1S/C11H8N2/c12-9-5-3-7(4-6-10(9)13)8-11(7)14/h3-6H,1-2H3, providing a standardized way to encode its molecular structure.

Typical of bipyridine derivatives. These include:

  • Coordination Reactions: It readily forms complexes with transition metals due to the nitrogen atoms in the pyridine rings acting as Lewis bases.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to yield amine derivatives, which may have different biological activities.

Research indicates that [2,2'-Bipyridine]-5-carbonitrile and its derivatives exhibit notable biological activities. Some studies have suggested potential neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease . Additionally, their ability to form complexes with metal ions may enhance their efficacy in biological systems by facilitating electron transfer processes.

Several synthesis methods have been documented for [2,2'-Bipyridine]-5-carbonitrile:

  • Multicomponent Reactions: A one-pot synthesis involving readily available starting materials has been developed, which allows for operational simplicity and high yields.
  • Cyclization Reactions: Employing cyclization techniques using appropriate precursors can yield the desired compound efficiently.
  • Functional Group Transformations: Starting from 2,2'-bipyridine, the introduction of cyano groups through nucleophilic substitution reactions can be performed to synthesize [2,2'-Bipyridine]-5-carbonitrile .

[2,2'-Bipyridine]-5-carbonitrile has several applications across different fields:

  • Coordination Chemistry: Its ability to form stable complexes with various metal ions makes it useful in catalysis and material science.
  • Fluorescent Probes: The compound and its derivatives are explored for use as fluorescent probes in biological imaging due to their photophysical properties.
  • Sensors: It has potential applications in developing sensors for detecting metal ions or other analytes due to its chelating properties.

Studies on the interaction of [2,2'-Bipyridine]-5-carbonitrile with various metal ions have shown that it forms stable complexes that can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These interactions often enhance the stability and reactivity of the metal centers involved, making this compound valuable in organometallic chemistry and catalysis .

Several compounds share structural similarities with [2,2'-Bipyridine]-5-carbonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,2'-BipyridineBidentate ligandCommonly used in coordination chemistry
4,4'-BipyridineIsomeric variantDifferent coordination properties
1,10-PhenanthrolineTridentate ligandStronger chelation ability due to three nitrogen donors
6,6'-Dicyano-2,2'-bipyridineDicyano derivativeEnhanced electronic properties

The uniqueness of [2,2'-Bipyridine]-5-carbonitrile lies in its specific cyano substitution at the 5-position of the bipyridine framework. This modification not only influences its chemical reactivity but also enhances its potential biological activity compared to other bipyridine derivatives.

XLogP3

1.4

Wikipedia

[2,2'-Bipyridine]-5-carbonitrile

Dates

Modify: 2023-07-17

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